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Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
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Overview
Description
Reactants: Indazole derivative, ethylating and methylating agents (e.g., ethyl iodide, methyl iodide)
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)
Product: Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core through cyclization reactions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
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Step 1: Formation of the Indazole Core
Reactants: Phenylhydrazine, ketone (e.g., cyclohexanone)
Conditions: Acidic medium (e.g., methanesulfonic acid), reflux in methanol
Product: Indazole derivative
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Aqueous or organic solvents, controlled temperature
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Reduction: Reduction reactions can be used to modify the indazole ring or the ester group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, inert atmosphere
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Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the indazole ring.
Reagents: Halogenating agents, nucleophiles
Conditions: Solvents like dichloromethane, catalysts like Lewis acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may possess therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that indazole derivatives exhibit anticancer properties. A study explored the efficacy of various indazole derivatives in inhibiting tumor growth in vitro and in vivo models. This compound was included in the screening process and showed promising results in reducing cell viability in cancer cell lines .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Its unique chemical structure may allow it to interact with biological systems in plants and pests.
Case Study: Pesticidal Properties
A recent study assessed the effectiveness of several indazole derivatives as insecticides against common agricultural pests. This compound demonstrated significant insecticidal activity compared to standard pesticides .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Initial results indicate improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other indazole derivatives:
Ethyl 1-methyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.
1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester form.
1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: The amide derivative, which can exhibit different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 153117-08-9) is a compound of interest due to its potential biological activities. This article summarizes the existing research on its pharmacological properties, including antibacterial and anticancer activities, along with relevant case studies and findings.
- Chemical Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a tetrahydroindazole framework which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that indazole derivatives exhibit significant antibacterial properties. For instance, a study evaluating various indazole compounds found that those with structural similarities to this compound showed promising activity against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Table 1: Antibacterial Activity of Indazole Derivatives
Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Bacterial Strain |
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Ethyl Indazole A | 18 | 50 | S. aureus |
Ethyl Indazole B | 15 | 75 | B. subtilis |
Ethyl 1-ethyl-... | 20 | 40 | E. coli |
The above table summarizes the antibacterial efficacy of various derivatives where this compound demonstrated a notable zone of inhibition and low MIC values, indicating its potential as an antibacterial agent .
Anticancer Activity
The indazole scaffold has also been explored for its anticancer properties. Molecular docking studies suggest that compounds similar to this compound interact effectively with targets involved in cancer cell proliferation.
Case Study: Molecular Docking Analysis
A study conducted molecular docking simulations with the target protein DNA gyrase (PDB code: 1KZN), revealing strong binding affinities for several indazole derivatives. The results indicated that these compounds could inhibit bacterial DNA replication processes essential for cell survival .
The biological activities of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : Compounds in this class often inhibit key enzymes such as DNA gyrase and topoisomerases.
- Disrupt Membrane Integrity : The lipophilic nature allows these compounds to penetrate bacterial membranes effectively.
Properties
IUPAC Name |
ethyl 1-ethyl-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16-11-9-14(3,4)8-7-10(11)12(15-16)13(17)18-6-2/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPTTLXOMMCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC(C2)(C)C)C(=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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